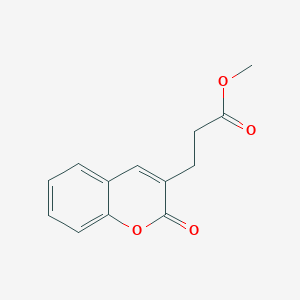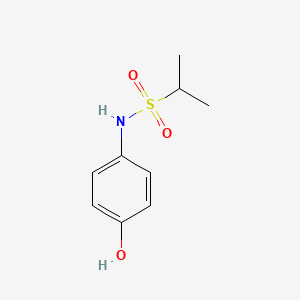
N-(4-hydroxyphenyl)propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a 4-hydroxyphenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)propane-2-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method utilizes oxidative coupling of thiols and amines, which are readily available and cost-effective chemicals . The reaction typically requires an oxidizing agent such as hydrogen peroxide (H₂O₂) and a catalyst like thionyl chloride (SOCl₂) to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process may include steps such as the preparation of sulfonyl chlorides from thiols, followed by reaction with amines to form the desired sulfonamide .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-hydroxyphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, and various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound finds applications in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-hydroxyphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s hydroxyl group and sulfonamide moiety play key roles in binding to the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-hydroxyphenyl)propane-2-sulfonamide
- N-(4-nitrophenyl)propane-2-sulfonamide
- N-(4-methoxyphenyl)propane-2-sulfonamide
Uniqueness
N-(4-hydroxyphenyl)propane-2-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its solubility and reactivity compared to other sulfonamides .
Eigenschaften
Molekularformel |
C9H13NO3S |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 |
InChI-Schlüssel |
HFECUJSJOTTYOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)NC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
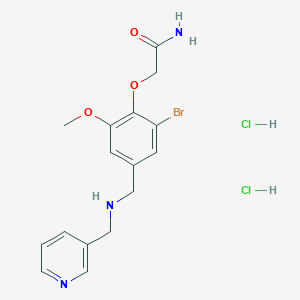
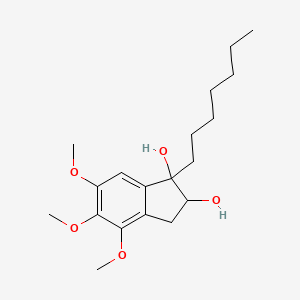
![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
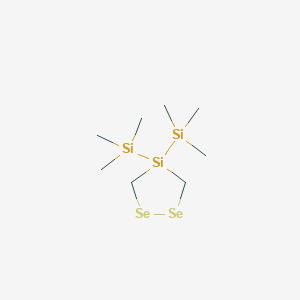
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
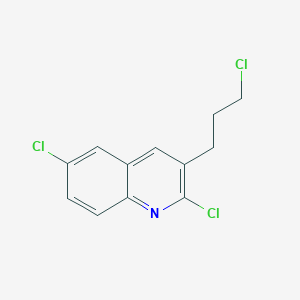
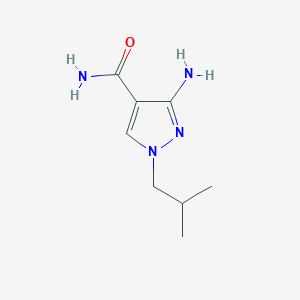
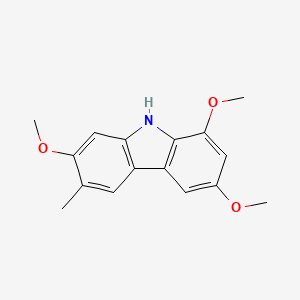
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
